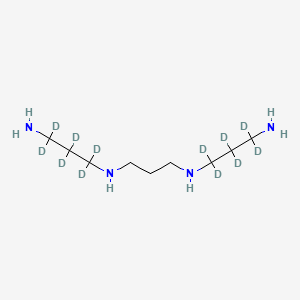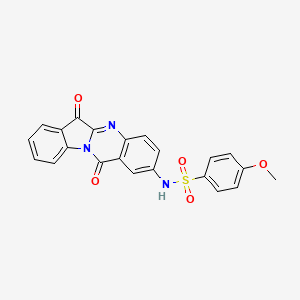
Anti-inflammatory agent 33
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Anti-inflammatory agent 33 is a potent inhibitor of p38α, a protein kinase involved in inflammatory responses. This compound effectively reduces nitric oxide production and suppresses lipopolysaccharide-induced expression of inducible nitric oxide synthase, cyclooxygenase-2, phosphorylated p38α, and phosphorylated mitogen-activated protein kinase-activated protein kinase 2 proteins, thereby demonstrating significant anti-inflammatory activity .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of Anti-inflammatory agent 33 involves the reaction of 1-(2-aminophenyl)ethenone with pentane-2,4-dione using catalysts such as 4-toluenesulfonic acid, magnesium chloride, or cupric nitrate at 80°C . This reaction yields 1-(2,4-dimethylquinoline-3-yl)ethenone, a key intermediate in the synthesis of this compound.
Industrial Production Methods: Industrial production of this compound typically employs green synthetic approaches, including multicomponent one-pot reactions and solvent-free reaction conditions utilizing microwave and ultraviolet irradiation-promoted synthesis. These methods use eco-friendly and safe reusable catalysts to ensure sustainable chemical processes .
Analyse Chemischer Reaktionen
Types of Reactions: Anti-inflammatory agent 33 undergoes various chemical reactions, including:
Oxidation: Involves the addition of oxygen or the removal of hydrogen.
Reduction: Involves the addition of hydrogen or the removal of oxygen.
Substitution: Involves the replacement of one atom or group of atoms with another.
Common Reagents and Conditions:
Oxidation: Common reagents include potassium permanganate and chromium trioxide.
Reduction: Common reagents include hydrogen gas with palladium on carbon as a catalyst.
Substitution: Common reagents include halogens and nucleophiles under acidic or basic conditions.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinoline derivatives, while reduction may produce amine derivatives.
Wissenschaftliche Forschungsanwendungen
Anti-inflammatory agent 33 has a wide range of scientific research applications, including:
Chemistry: Used as a model compound to study the mechanisms of p38α inhibition and its effects on inflammatory pathways.
Biology: Investigated for its role in modulating immune responses and reducing inflammation in various biological systems.
Medicine: Explored as a potential therapeutic agent for treating inflammatory diseases such as rheumatoid arthritis, inflammatory bowel disease, and psoriasis.
Industry: Utilized in the development of anti-inflammatory drugs and formulations for clinical use.
Wirkmechanismus
Anti-inflammatory agent 33 exerts its effects by inhibiting the activity of p38α, a protein kinase involved in the inflammatory response. This inhibition leads to a reduction in the production of pro-inflammatory cytokines and mediators, such as tumor necrosis factor-alpha, interleukin-1 beta, and cyclooxygenase-2. The compound also inhibits the activation of nuclear factor-kappa B and mitogen-activated protein kinase pathways, which are crucial for the propagation of inflammatory signals .
Vergleich Mit ähnlichen Verbindungen
Aspirin: A nonsteroidal anti-inflammatory drug that inhibits cyclooxygenase enzymes.
Ibuprofen: Another nonsteroidal anti-inflammatory drug that reduces inflammation by inhibiting cyclooxygenase enzymes.
Naproxen: A nonsteroidal anti-inflammatory drug with similar mechanisms of action to aspirin and ibuprofen.
Uniqueness: Anti-inflammatory agent 33 is unique in its specific inhibition of p38α, which distinguishes it from other nonsteroidal anti-inflammatory drugs that primarily target cyclooxygenase enzymes. This specificity allows for targeted modulation of inflammatory pathways with potentially fewer side effects .
Eigenschaften
Molekularformel |
C22H15N3O5S |
|---|---|
Molekulargewicht |
433.4 g/mol |
IUPAC-Name |
N-(6,12-dioxoindolo[2,1-b]quinazolin-2-yl)-4-methoxybenzenesulfonamide |
InChI |
InChI=1S/C22H15N3O5S/c1-30-14-7-9-15(10-8-14)31(28,29)24-13-6-11-18-17(12-13)22(27)25-19-5-3-2-4-16(19)20(26)21(25)23-18/h2-12,24H,1H3 |
InChI-Schlüssel |
RUBUZZAEHSAEGN-UHFFFAOYSA-N |
Kanonische SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NC2=CC3=C(C=C2)N=C4C(=O)C5=CC=CC=C5N4C3=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![2-[4-(2,1,3-benzothiadiazol-5-yl)-3-(6-methylpyridin-2-yl)pyrazol-1-yl]-N-(3-fluorophenyl)ethanethioamide](/img/structure/B12396714.png)
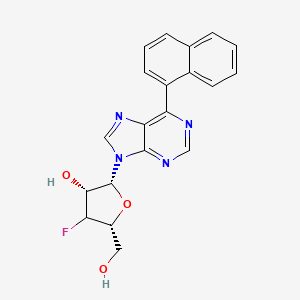
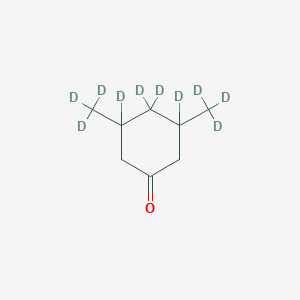
![5-bromo-1-[(1R,2R,4R)-3-hydroxy-4-(hydroxymethyl)-2-methoxycyclopentyl]pyrimidine-2,4-dione](/img/structure/B12396727.png)

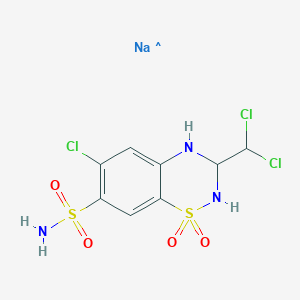
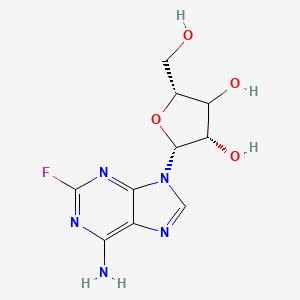

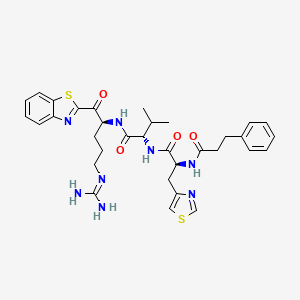

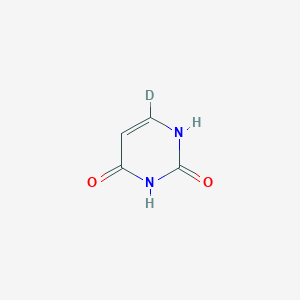

![9-[(2R,4R,5R)-3,4-dihydroxy-5-(hydroxymethyl)thiolan-2-yl]-1H-purin-6-one](/img/structure/B12396775.png)
